N-ETHYL-2-[3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]-1-HYDRAZINECARBOTHIOAMIDE
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Overview
Description
N-ETHYL-2-[3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound with a molecular formula of C9H14N6O3S and a molecular weight of 286.31086 g/mol . This compound features a pyrazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms. The presence of a nitro group and a hydrazinecarbothioamide moiety adds to its chemical complexity and potential reactivity.
Preparation Methods
The synthesis of N-ETHYL-2-[3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the cyclocondensation of acetylenic ketones with hydrazines in ethanol . The nitro group can be introduced through nitration reactions using concentrated nitric and sulfuric acids
Chemical Reactions Analysis
N-ETHYL-2-[3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]-1-HYDRAZINECARBOTHIOAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydrazinecarbothioamide moiety can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and strong acids or bases depending on the desired transformation. Major products formed from these reactions include amines, nitroso compounds, and various substituted derivatives.
Scientific Research Applications
N-ETHYL-2-[3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]-1-HYDRAZINECARBOTHIOAMIDE has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as energetic materials.
Mechanism of Action
The mechanism of action of N-ETHYL-2-[3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]-1-HYDRAZINECARBOTHIOAMIDE is primarily influenced by its ability to interact with various molecular targets. The nitro group can participate in redox reactions, while the hydrazinecarbothioamide moiety can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
N-ETHYL-2-[3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]-1-HYDRAZINECARBOTHIOAMIDE can be compared with other pyrazole derivatives, such as:
3,5-Dinitro-1H-pyrazole: Known for its energetic properties.
1-Methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid: Used in the synthesis of pharmaceuticals.
3,5-Bis(3,4-diamino-1,2,4-triazole)-1H-pyrazole: A nitrogen-rich energetic material.
Properties
Molecular Formula |
C9H14N6O3S |
---|---|
Molecular Weight |
286.31g/mol |
IUPAC Name |
1-ethyl-3-[3-(4-nitropyrazol-1-yl)propanoylamino]thiourea |
InChI |
InChI=1S/C9H14N6O3S/c1-2-10-9(19)13-12-8(16)3-4-14-6-7(5-11-14)15(17)18/h5-6H,2-4H2,1H3,(H,12,16)(H2,10,13,19) |
InChI Key |
DKNKOYKRWXQNHU-UHFFFAOYSA-N |
SMILES |
CCNC(=S)NNC(=O)CCN1C=C(C=N1)[N+](=O)[O-] |
Canonical SMILES |
CCNC(=S)NNC(=O)CCN1C=C(C=N1)[N+](=O)[O-] |
Origin of Product |
United States |
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